Cas no 2228613-43-0 (1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol)

1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol
- EN300-1916515
- 1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol
- 2228613-43-0
-
- インチ: 1S/C12H16BrNO/c13-10-3-1-9(2-4-10)12(5-6-12)7-11(15)8-14/h1-4,11,15H,5-8,14H2
- InChIKey: VGDGZVITCBQYQC-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(CC(CN)O)CC1
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.2Ų
1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916515-5.0g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1916515-1.0g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1916515-1g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1916515-0.5g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1916515-10.0g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1916515-5g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1916515-0.1g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1916515-0.05g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1916515-0.25g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1916515-2.5g |
1-amino-3-[1-(4-bromophenyl)cyclopropyl]propan-2-ol |
2228613-43-0 | 2.5g |
$2492.0 | 2023-09-17 |
1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-olに関する追加情報
Research Brief on 1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol (CAS: 2228613-43-0): Recent Advances and Applications
The compound 1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol (CAS: 2228613-43-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing cyclopropane-containing pharmacophores, which are increasingly important in the development of CNS-targeting drugs. The presence of both the amino and hydroxyl functional groups, combined with the cyclopropyl ring, provides multiple points for structural modification and interaction with biological targets.
In terms of biological activity, preliminary screening data from several research groups indicate that derivatives of 1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol show promising activity against various protein kinases. A particularly noteworthy study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs exhibit selective inhibition of JAK3 kinase with IC50 values in the low micromolar range, suggesting potential applications in autoimmune disease treatment.
The synthetic accessibility of this compound has been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described a scalable, enantioselective synthesis route that achieves >90% yield and >99% ee, addressing previous challenges in large-scale production. This development is particularly significant for pharmaceutical applications where both quantity and stereochemical purity are critical.
Structural-activity relationship (SAR) studies have revealed that the bromophenyl moiety contributes significantly to the compound's binding affinity, while the cyclopropyl ring appears to confer metabolic stability. Computational modeling studies, including recent molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023), have provided insights into the compound's preferred conformations and potential binding modes with biological targets.
Looking forward, researchers are exploring the incorporation of this scaffold into more complex drug candidates. Several pharmaceutical companies have included derivatives of 1-amino-3-1-(4-bromophenyl)cyclopropylpropan-2-ol in their preclinical pipelines, particularly for neurological and inflammatory indications. The compound's versatility and the growing understanding of its pharmacological profile position it as an important building block in modern medicinal chemistry.
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